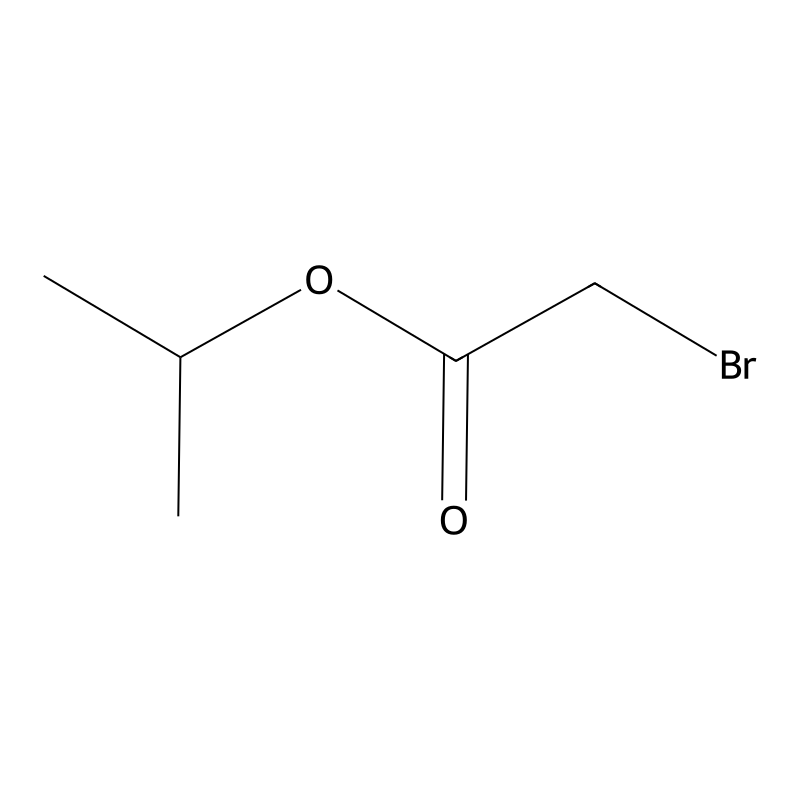

Isopropyl bromoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Isopropyl bromoacetate is primarily used as a reagent in organic synthesis reactions []. Its key functionality lies in its electrophilic bromoalkyl group, which readily reacts with various nucleophiles to form new carbon-carbon bonds. This enables the synthesis of a diverse range of organic compounds, including:

- Esters: Isopropyl bromoacetate readily undergoes esterification reactions with alcohols and phenols to form new esters []. This reaction is particularly useful for introducing specific functional groups into target molecules.

- Carboxylic acids: Isopropyl bromoacetate can be hydrolyzed to yield the corresponding carboxylic acid []. This process allows researchers to access specific carboxylic acids for further transformations.

- Heterocycles: Isopropyl bromoacetate serves as a valuable building block in the synthesis of various heterocyclic compounds []. These compounds contain atoms other than carbon in their rings and play a crucial role in various biological processes and drug development.

Pharmaceutical Research

Due to its high purity and well-defined reactivity, Isopropyl bromoacetate finds applications in pharmaceutical research, particularly in drug discovery and development []. Its role includes:

- Synthesis of pharmaceutical intermediates: Isopropyl bromoacetate can be used to synthesize key building blocks or intermediates required for the production of various drugs []. This allows researchers to efficiently access complex molecules with potential therapeutic properties.

- Chemical modification of drugs: The reactive bromoalkyl group of Isopropyl bromoacetate enables the chemical modification of existing drugs to improve their properties, such as potency, selectivity, or solubility []. This approach plays a crucial role in optimizing drug candidates during the development process.

Chemical Research

Beyond specific applications, Isopropyl bromoacetate serves as a valuable tool for fundamental chemical research []. Researchers utilize it to:

- Investigate reaction mechanisms: The well-defined reactivity of Isopropyl bromoacetate allows researchers to study the mechanisms of various organic reactions in detail []. This knowledge is crucial for understanding and developing new synthetic strategies.

- Develop new synthetic methods: The versatility of Isopropyl bromoacetate inspires the development of novel synthetic methods for the construction of complex molecules []. This continuous exploration expands the toolbox available to researchers for efficient and selective synthesis.

Isopropyl bromoacetate is an organic compound with the molecular formula and a molecular weight of approximately 181.03 g/mol. It is classified as an ester, specifically an acetic acid derivative with a bromo substituent. The compound is also known by several other names, including bromoacetic acid, isopropyl ester, and isopropyl α-bromoacetate. Its structure features a bromo group attached to the carbon adjacent to the ester functional group, which contributes to its reactivity and applications in various chemical processes .

Isopropyl bromoacetate is a hazardous compound and should be handled with appropriate safety precautions []. Here are some key safety concerns:

- Toxicity: Isopropyl bromoacetate is toxic if inhaled, ingested, or absorbed through the skin. It can cause irritation of the eyes, skin, and respiratory system [].

- Flammability: Isopropyl bromoacetate is flammable and can ignite readily [].

- Reactivity: It reacts readily with water and alcohols, releasing toxic fumes [].

- Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

- Elimination Reactions: Under certain conditions, isopropyl bromoacetate can undergo elimination to form propene and bromoacetic acid, a reaction that has been shown to be thermodynamically favorable .

- Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases, yielding isopropanol and bromoacetic acid.

The synthesis of isopropyl bromoacetate can be achieved through several methods:

- Direct Esterification: Reacting bromoacetic acid with isopropanol in the presence of an acid catalyst.

- Halogenation of Acetic Acid Esters: Starting from acetic acid or its esters, halogenation can introduce the bromo group.

- Refluxing Techniques: Utilizing reflux conditions with appropriate reagents can facilitate the formation of isopropyl bromoacetate from simpler precursors.

These methods allow for varying degrees of yield and purity depending on the reaction conditions employed.

Isopropyl bromoacetate finds utility in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Laboratory Reagent: Used in organic synthesis for developing more complex molecules.

- Biochemical Studies: Investigated for its reactivity in enzyme-catalyzed reactions or other biochemical pathways.

Research on interaction studies involving isopropyl bromoacetate primarily focuses on its reactivity with nucleophiles and its behavior under different environmental conditions. Studies have shown that it can interact with various biological macromolecules, leading to potential modifications that may affect biological function. Its interactions are crucial for understanding its role in synthetic organic chemistry and potential biological implications .

Isopropyl bromoacetate shares similarities with other compounds due to its ester functional group and halogen substituent. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Isopropyl acetate | Non-halogenated analog; less reactive | |

| Bromoacetic acid | Smaller structure; more acidic | |

| Ethyl bromoacetate | Similar reactivity; ethyl instead of isopropyl | |

| Methyl bromoacetate | Smaller ester; higher volatility |

Isopropyl bromoacetate's unique feature lies in its specific structural arrangement that combines both an ester and a bromine atom, making it particularly reactive compared to non-halogenated esters like isopropyl acetate. This reactivity enhances its utility in synthetic applications where halogen functionality is desired.

Isopropyl bromoacetate emerged as a synthetic target in the mid-20th century, coinciding with advances in esterification and halogenation methodologies. Early syntheses relied on direct esterification of bromoacetic acid with isopropanol under acidic catalysis. The development of optimized bromination protocols, such as the use of phosphorus tribromide (PBr$$_3$$) or hydrobromic acid (HBr), improved yields and purity. By the 1980s, its role expanded due to its utility in nucleophilic substitution reactions and as a precursor for organometallic reagents.

Significance in Organic Chemistry Research

The compound’s significance stems from two key features:

- Electrophilic Bromine: Facilitates alkylation and cross-coupling reactions.

- Ester Group: Enhances solubility in organic solvents and enables downstream functionalization.

Its reactivity has been leveraged in synthesizing complex molecules, including pharmaceuticals and agrochemicals. For example, it serves as a critical intermediate in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Overview of Academic Interest and Applications

Academic research has focused on three primary areas:

- Reaction Mechanism Studies: Pyrolysis kinetics and density functional theory (DFT) analyses reveal decomposition pathways.

- Catalytic Cross-Coupling: Used in cobalt-catalyzed enantioselective Negishi couplings to form chiral α-aryl esters.

- Material Science: Acts as a monomer in polymer synthesis due to its bifunctional reactivity.

Isopropyl bromoacetate is an organic compound with the molecular formula C₅H₉BrO₂ and a molecular weight of 181.028 daltons [1] [2]. The compound is officially designated by the International Union of Pure and Applied Chemistry as propan-2-yl 2-bromoacetate, with the Chemical Abstracts Service registry number 29921-57-1 [1] [3]. The linear structural formula is represented as BrCH₂CO₂CH(CH₃)₂, indicating the presence of a bromoacetate moiety esterified with an isopropyl alcohol group [2] [4].

The molecular architecture consists of three distinct structural components: a bromomethyl group (-CH₂Br), a carbonyl ester linkage (C=O), and an isopropyl group [CH(CH₃)₂] [1] [3]. The compound exhibits a characteristic ester functional group where the carboxyl carbon is directly bonded to both the bromine-substituted methyl carbon and the oxygen atom that bridges to the isopropyl substituent [2] [5]. The InChI identifier for this compound is InChI=1S/C5H9BrO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3, providing a standardized computational representation of its molecular connectivity [3] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight (g/mol) | 181.028 |

| CAS Registry Number | 29921-57-1 |

| IUPAC Name | propan-2-yl 2-bromoacetate |

| Linear Formula | BrCH₂CO₂CH(CH₃)₂ |

| InChI Key | JCWLEWKPXYZHGQ-UHFFFAOYSA-N |

Stereochemical Properties and Conformational Analysis

The stereochemical behavior of isopropyl bromoacetate is primarily governed by the conformational preferences of the isopropyl group and the rotational freedom around the ester bond [6] [7]. The isopropyl moiety adopts preferential conformations where steric interactions between the methyl groups are minimized, typically favoring staggered arrangements around the central carbon-hydrogen bond [6] [8]. Conformational analysis reveals that the isopropyl group exhibits characteristic gauche and anti-periplanar conformations, with the anti-periplanar being energetically favored due to reduced steric hindrance [6] [7].

The ester linkage introduces additional conformational complexity through restricted rotation around the carbon-oxygen bond [9] [7]. The carbonyl group and the isopropyl substituent can adopt various spatial orientations, with the most stable conformations minimizing dipolar interactions and steric clashes [9] [10]. The presence of the electronegative bromine atom influences the overall molecular dipole moment and affects the preferred conformational states through both inductive and steric effects [9] [7].

Theoretical studies on similar bromoacetate esters suggest that the molecule exists as a mixture of conformers in solution, with rapid interconversion between different rotational isomers [9] [11]. The energy barriers for rotation around single bonds are typically less than 60 kilojoules per mole, allowing for dynamic equilibrium between conformational states at room temperature [6] [9]. The preferred conformations are those that maximize the distance between bulky substituents while maintaining favorable electrostatic interactions [7] [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of isopropyl bromoacetate exhibits characteristic signal patterns that reflect the molecular structure and electronic environment of hydrogen atoms [12] [13] [8]. The isopropyl group generates a distinctive doublet-septet pattern, where the central methine hydrogen appears as a septet due to coupling with six equivalent methyl hydrogens, while the methyl groups manifest as a doublet from coupling with the single methine proton [13] [8]. The chemical shift of the methine proton typically occurs in the range of 5.0-5.3 parts per million, reflecting deshielding by the adjacent electronegative oxygen atom [12] [14].

The bromomethyl protons resonate as a singlet in the region of 3.8-4.2 parts per million, with the downfield position attributed to the combined deshielding effects of both the bromine atom and the adjacent carbonyl group [12] [10]. The methyl groups of the isopropyl substituent appear as a doublet at approximately 1.2-1.4 parts per million, consistent with aliphatic carbon-hydrogen bonds in an electron-rich environment [12] [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns [10] [14] [15]. The carbonyl carbon resonates in the typical ester range of 170-185 parts per million, confirming the presence of the ester functional group [10] [14]. The isopropyl methine carbon appears around 65-70 parts per million due to attachment to the electronegative oxygen atom, while the bromomethyl carbon resonates at 25-30 parts per million [10] [14]. The isopropyl methyl carbons exhibit signals in the range of 18-22 parts per million, characteristic of primary alkyl carbons [14] [15].

| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C=O (carbonyl) | 170-185 | - | - |

| CH₂Br (bromomethyl) | 25-30 | 3.8-4.2 (2H) | Singlet |

| CH (isopropyl) | 65-70 | 5.0-5.3 (1H) | Septet |

| CH₃ (isopropyl methyls) | 18-22 | 1.2-1.4 (6H) | Doublet |

Infrared Spectroscopy Signature Bands

Infrared spectroscopy of isopropyl bromoacetate reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule [16] [17] [18]. The most prominent feature is the strong carbonyl stretching vibration occurring in the range of 1750-1730 wavenumbers, typical of aliphatic ester functional groups [16] [17] [19]. This absorption band exhibits high intensity due to the significant change in dipole moment during the stretching vibration of the polar carbon-oxygen double bond [20] [16].

The carbon-hydrogen stretching region displays strong absorptions between 3000-2850 wavenumbers, corresponding to the various alkyl carbon-hydrogen bonds present in both the isopropyl and bromomethyl groups [16] [18]. Characteristic methyl group deformation vibrations appear at 1450 and 1375 wavenumbers, while methylene group deformations occur around 1465 wavenumbers [16] [18]. These bending modes provide fingerprint information for the identification of specific alkyl substituent patterns [20] [18].

The ester carbon-oxygen stretching vibrations manifest as strong absorptions in the 1300-1000 wavenumber region, with the specific pattern reflecting the presence of two distinct carbon-oxygen bonds within the ester linkage [17] [19]. The carbon-bromine stretching vibration typically appears as a medium-intensity band in the 600-500 wavenumber range, though this region may overlap with other skeletal vibrations [16] [18]. The overall infrared spectrum follows the characteristic ester pattern known as the "Rule of Three," exhibiting three intense peaks corresponding to the carbonyl stretch and the two carbon-oxygen stretches [19].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch (ester) | 1750-1730 | Strong | Aliphatic ester carbonyl |

| C-H stretch (alkyl) | 3000-2850 | Strong | Alkyl C-H bonds |

| CH₃ deformation | 1450, 1375 | Medium | Methyl group bending |

| CH₂ deformation | 1465 | Medium | Methylene group bending |

| C-O stretch (ester) | 1300-1000 | Strong | Ester C-O bonds |

| C-Br stretch | 600-500 | Medium | Carbon-bromine bond |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of isopropyl bromoacetate reveals distinctive fragmentation patterns characteristic of brominated ester compounds [2] [21] [22]. The molecular ion peak appears as a doublet at mass-to-charge ratios of 181 and 183, reflecting the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio [23] [24]. This isotope pattern serves as a diagnostic feature for the identification of bromine-containing organic compounds [23] [25] [24].

The base peak in the mass spectrum typically occurs at mass-to-charge ratio 99, corresponding to the bromoacetyl cation [BrCH₂CO]⁺ formed through alpha-cleavage adjacent to the ester oxygen [21] [22]. This fragmentation pathway is favored due to the stability of the resulting acylium ion and represents the most abundant fragment in the spectrum [21] [26]. Additional significant peaks appear at mass-to-charge ratios 43 and 27, corresponding to the acetyl cation [CH₃CO]⁺ and formyl cation [CHO]⁺, respectively [21] [22].

Secondary fragmentation processes include the loss of ketene (42 mass units) to produce peaks at mass-to-charge ratios 139 and 141, and the elimination of the carboxyl radical (59 mass units) yielding fragments at 122 and 124 [21] [26]. These fragmentation patterns are consistent with typical ester decomposition mechanisms involving McLafferty rearrangements and alpha-cleavages [21] [22]. The relative intensities of fragment ions provide structural information about the molecular connectivity and can be used for compound identification and purity assessment [2] [26].

| m/z | Fragment Ion | Relative Intensity | Fragmentation Process |

|---|---|---|---|

| 181/183 (M⁺) | [M]⁺- (molecular ion) | Medium (1:1 ratio) | Molecular ion (bromine isotope pattern) |

| 139/141 | [M-CH₂=C=O]⁺ | Low | Loss of ketene (42 mass units) |

| 122/124 | [M-CO₂H]⁺ | Medium | Loss of carboxyl radical (59 mass units) |

| 99 | [BrCH₂CO]⁺ | Base peak | α-cleavage from ester oxygen |

| 43 | [CH₃CO]⁺ | High | Acylium ion formation |

| 27 | [CHO]⁺ | Medium | Formyl cation |

X-ray Crystallographic Studies

X-ray crystallographic analysis of isopropyl bromoacetate and related bromoacetate compounds provides detailed three-dimensional structural information at the atomic level [27] [28] [29]. Crystallographic studies on similar bromoacetate esters reveal typical bond lengths and angles consistent with sp³ hybridization at the isopropyl carbon and sp² hybridization at the carbonyl carbon [27] [30] [29]. The bromine atom typically exhibits bond lengths in the range of 1.9-2.0 Angstroms when bonded to sp³ carbon atoms, consistent with standard carbon-bromine single bond parameters [27] [30].

The ester linkage displays characteristic geometric features with carbon-oxygen single bond lengths of approximately 1.3-1.4 Angstroms and carbon-oxygen double bond lengths of 1.2-1.3 Angstroms [28] [29] [31]. The bond angles around the carbonyl carbon typically measure close to 120 degrees, reflecting the trigonal planar geometry expected for sp² hybridization [30] [29]. The isopropyl group adopts tetrahedral geometry with carbon-carbon-carbon bond angles approximating 109.5 degrees [28] [31].

Intermolecular interactions in the crystal lattice include weak van der Waals forces and possible halogen bonding involving the bromine atom [27] [29] [32]. The crystal packing arrangements are influenced by the molecular shape and the distribution of electron density, with brominated compounds often exhibiting specific packing motifs due to the polarizable nature of the bromine atom [27] [30] [32]. Single crystal X-ray diffraction techniques have proven effective for structure determination of bromoacetate compounds, providing resolution sufficient to locate hydrogen atoms and determine accurate bond parameters [29] [32] [33].

Physical State and Organoleptic Properties

Isopropyl bromoacetate presents as a clear, colorless to pale yellow liquid under standard ambient conditions [1] [2] [3] [4]. The compound exhibits a characteristic liquid state with a density of 1.399 g/mL at 25°C and a specific gravity of 1.399 [5] [1] [2] [3] [4]. The molecular formula C₅H₉BrO₂ corresponds to a molecular weight of 181.03 g/mol [5] [1] [2] [3] [4]. The compound demonstrates typical organoleptic properties consistent with halogenated ester compounds, appearing as a clear liquid that may develop a slight yellow coloration upon prolonged storage or exposure to light [1] [2] [3] [4].

Table 1: Physical Properties of Isopropyl Bromoacetate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉BrO₂ | [5] [1] [2] [3] [4] |

| Molecular Weight (g/mol) | 181.03 | [5] [1] [2] [3] [4] |

| Physical State | Liquid | [5] [1] [2] [3] [4] |

| Appearance | Clear colorless to yellow liquid | [1] [2] [3] [4] |

| Density (g/mL at 25°C) | 1.399 | [5] [1] [2] [3] [4] |

| Specific Gravity | 1.399 | [5] [1] [2] [3] [4] |

Thermodynamic Parameters

The thermodynamic properties of isopropyl bromoacetate have been extensively characterized through computational methods and experimental determinations. The compound demonstrates specific thermodynamic behavior that reflects its ester functionality combined with halogen substitution effects.

Boiling Point and Vapor Pressure Correlation

The boiling point of isopropyl bromoacetate exhibits a strong correlation with applied pressure, demonstrating typical behavior for organic esters. Under reduced pressure conditions of 10 mmHg, the compound boils at 59-61°C [2] [3] [4]. At slightly higher pressure (13 mmHg), the boiling point remains within the same range of 59-61°C [6]. When pressure is increased to 15 mmHg, the boiling point elevates to 65°C [5] [1]. This pressure-dependent boiling behavior follows the Clausius-Clapeyron relationship, indicating normal vapor pressure characteristics for the compound.

Table 2: Vapor Pressure and Boiling Point Correlation

| Pressure (mmHg) | Boiling Point (°C) | Reference |

|---|---|---|

| 10 | 59-61 | [2] [3] [4] |

| 13 | 59-61 | [6] |

| 15 | 65 | [5] [1] |

Enthalpy and Entropy Values

Computational thermodynamic analysis using the Joback method provides comprehensive enthalpy and entropy data for isopropyl bromoacetate [7]. The Gibbs free energy of formation is calculated at -230.82 kJ/mol, indicating thermodynamic stability under standard conditions [7]. The enthalpy of formation demonstrates a substantial negative value of -370.28 kJ/mol, reflecting the stabilizing effects of the ester and carbon-halogen bonds [7]. The entropy of fusion is determined to be 13.25 kJ/mol, while the enthalpy of vaporization is 41.93 kJ/mol [7]. Critical thermodynamic parameters include a critical temperature of 657.09 K, critical pressure of 4031.24 kPa, and critical volume of 0.396 m³/kmol [7].

Table 3: Thermodynamic Properties of Isopropyl Bromoacetate

| Property | Value | Method | Reference |

|---|---|---|---|

| Gibbs Free Energy of Formation (kJ/mol) | -230.82 | Joback Calculated | [7] |

| Enthalpy of Formation (kJ/mol) | -370.28 | Joback Calculated | [7] |

| Entropy of Fusion (kJ/mol) | 13.25 | Joback Calculated | [7] |

| Enthalpy of Vaporization (kJ/mol) | 41.93 | Joback Calculated | [7] |

| Critical Temperature (K) | 657.09 | Joback Calculated | [7] |

| Critical Pressure (kPa) | 4031.24 | Joback Calculated | [7] |

| Critical Volume (m³/kmol) | 0.396 | Joback Calculated | [7] |

Optical Properties

The optical characteristics of isopropyl bromoacetate provide essential information for identification and analytical applications. These properties are fundamental for spectroscopic analysis and quality control procedures.

Refractive Index Measurements

The refractive index of isopropyl bromoacetate has been precisely determined through multiple independent measurements. At 20°C using the sodium D-line (589 nm), the refractive index ranges from 1.4440 to 1.4460 [1] [2] [3] [4] [8] [9]. This narrow range indicates high purity and consistency in commercial preparations. The refractive index measurement represents a critical quality control parameter for analytical verification of the compound's identity and purity [2] [3] [4] [9].

Spectral Absorption Characteristics

Spectroscopic analysis reveals that isopropyl bromoacetate exhibits characteristic infrared absorption patterns that conform to authentic standards [2] [3] [4] [9]. The compound demonstrates typical ester carbonyl stretching vibrations and carbon-halogen bond characteristics in its infrared spectrum [2] [3] [4] [9]. Gas chromatographic analysis yields a Kovats retention index of 1365 on polar stationary phases, providing additional analytical identification parameters [10] [7]. The compound's appearance as a clear, colorless to yellow liquid reflects minimal absorption in the visible light spectrum under normal storage conditions [1] [2] [3] [4].

Table 4: Optical Properties of Isopropyl Bromoacetate

| Property | Value | Reference |

|---|---|---|

| Refractive Index (nD20) | 1.4440 - 1.4460 | [1] [2] [3] [4] [8] [9] |

| Measurement Wavelength (nm) | 589 | [2] [3] [4] [9] |

| Temperature (°C) | 20 | [2] [3] [4] [9] |

| Kovats Retention Index | 1365 | [10] [7] |

| IR Spectrum | Conforms to authentic standard | [2] [3] [4] [9] |

| Color | Clear colorless to yellow | [1] [2] [3] [4] |

Solubility Profile in Various Solvents

The solubility behavior of isopropyl bromoacetate reflects its chemical structure combining ester functionality with halogen substitution. The compound demonstrates moderate polarity characteristics that influence its dissolution behavior in different solvent systems. Based on computational analysis, the compound exhibits a calculated logarithmic partition coefficient (logP) of 1.333, indicating moderate lipophilicity [7]. The calculated water solubility parameter (log WS) of -1.32 suggests limited water solubility, which is consistent with the compound's organic ester structure [7].

The solubility profile follows typical patterns for halogenated esters, showing enhanced solubility in organic solvents compared to aqueous systems. The presence of the bromine atom and ester group creates a moderately polar compound that demonstrates selective solubility based on solvent polarity. Polar aprotic solvents typically provide better solvation than polar protic solvents due to the compound's structural characteristics.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (97.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive